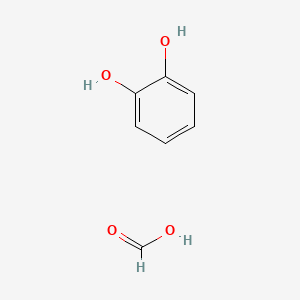
Benzene-1,2-diol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2-diol;formic acid: is a compound that combines benzene-1,2-diol (also known as catechol) with formic acid. Benzene-1,2-diol is an organic compound with the molecular formula C6H4(OH)2, and it is the ortho isomer of the three isomeric benzenediols. Formic acid, on the other hand, is the simplest carboxylic acid with the chemical formula HCOOH. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alkenes: One method to prepare benzene-1,2-diol involves the oxidation of alkenes using reagents such as osmium tetroxide or potassium permanganate.
Hydroxylation of Alkenes: Another approach is the hydroxylation of alkenes using osmium tetroxide, which produces 1,2-diols through syn addition.
Industrial Production Methods:
Decarboxylation of Aromatic Acids: Benzene-1,2-diol can be produced industrially by the decarboxylation of aromatic acids, such as sodium benzoate, using soda lime.
Oxidative Cleavage: The oxidative cleavage of alkenes using ozone or potassium permanganate can also yield benzene-1,2-diol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,2-diol can undergo oxidation reactions to form quinones.
Reduction: Reduction reactions can convert benzene-1,2-diol into other compounds, such as catecholamines.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate, and ozone are commonly used oxidizing agents
Reducing Agents: Sodium borohydride and zinc in acetic acid are typical reducing agents.
Major Products:
Quinones: Oxidation of benzene-1,2-diol can produce quinones.
Substituted Derivatives: Substitution reactions can yield various substituted benzene-1,2-diol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene-1,2-diol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Benzene-1,2-diol derivatives are studied for their potential to inhibit enzymes involved in various biological processes.
Medicine:
Pharmacological Applications: Benzene-1,2-diol derivatives have shown promise in the development of drugs for treating diseases such as cancer and cardiovascular disorders
Properties
CAS No. |
110851-12-2 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
benzene-1,2-diol;formic acid |
InChI |
InChI=1S/C6H6O2.CH2O2/c7-5-3-1-2-4-6(5)8;2-1-3/h1-4,7-8H;1H,(H,2,3) |
InChI Key |
GHGGJRRSWOFWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















